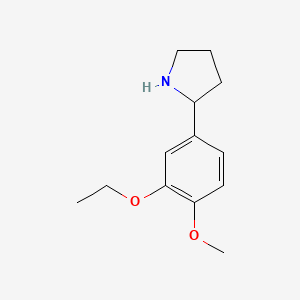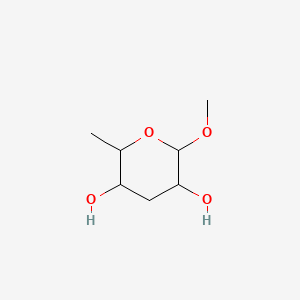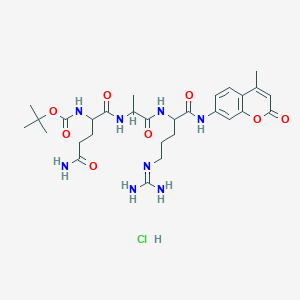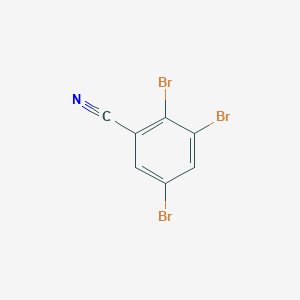
2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound characterized by the presence of both diethoxymethyl and trifluoromethyl groups attached to a benzimidazole core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Diethoxymethyl Group: The diethoxymethyl group is typically introduced through a reaction with diethoxymethane in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The diethoxymethyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this molecule a candidate for developing new drugs.
Industry: In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
作用機序
The mechanism of action of 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.
類似化合物との比較
2-(Trifluoromethyl)-1H-benzimidazole: Lacks the diethoxymethyl group, making it less versatile in certain synthetic applications.
2-(Diethoxymethyl)-1H-benzimidazole: Lacks the trifluoromethyl group, potentially reducing its metabolic stability and bioavailability.
6-(Trifluoromethyl)-1H-benzimidazole: Similar to the target compound but without the diethoxymethyl group, affecting its reactivity and applications.
Uniqueness: The combination of diethoxymethyl and trifluoromethyl groups in 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole provides a unique set of chemical properties, including enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H15F3N2O2 |
|---|---|
分子量 |
288.27 g/mol |
IUPAC名 |
2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H15F3N2O2/c1-3-19-12(20-4-2)11-17-9-6-5-8(13(14,15)16)7-10(9)18-11/h5-7,12H,3-4H2,1-2H3,(H,17,18) |
InChIキー |
FRJSOSPXJBEZFZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=NC2=C(N1)C=C(C=C2)C(F)(F)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)



![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)


![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)





